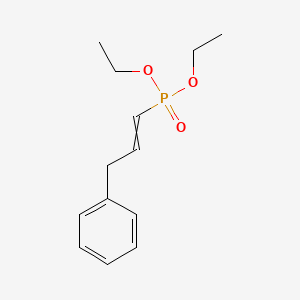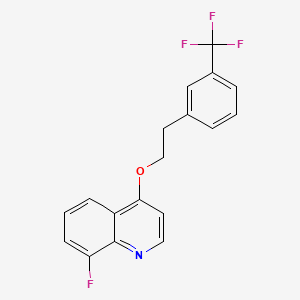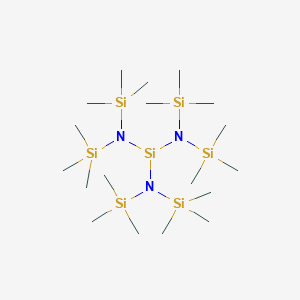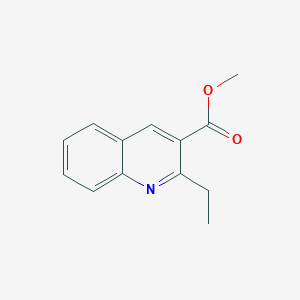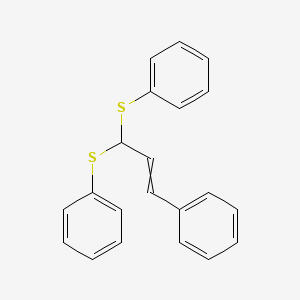
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is an organic compound characterized by the presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene typically involves the reaction of a suitable precursor with phenylsulfanyl reagents under controlled conditions. One common method is the reaction of 3-phenyl-2-propenylidene with bis(phenylsulfanyl) reagents in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylsulfanyl groups to thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms onto the benzene rings .
科学研究应用
3,3-Bis(phenylsulfanyl)prop-1-enylbenzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene involves its interaction with molecular targets through its phenylsulfanyl groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and electrophilic addition, affecting the compound’s reactivity and interactions with other molecules . The pathways involved may include the formation of reactive intermediates that can further react to form stable products.
相似化合物的比较
Similar Compounds
- 3-Phenyl-1,3-bis(phenylsulfanyl)prop-1-enylsulfanylbenzene
- 1,4-Bis(phenylsulfanyl)benzene
- 1,3-Bis(phenylsulfanyl)benzene
Comparison
Compared to similar compounds, 3,3-Bis(phenylsulfanyl)prop-1-enylbenzene is unique due to its specific structural arrangement, which can influence its reactivity and applications. The presence of two phenylsulfanyl groups attached to a prop-1-enylbenzene backbone provides distinct chemical properties that can be leveraged in various research and industrial applications .
属性
CAS 编号 |
139224-79-6 |
|---|---|
分子式 |
C21H18S2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
3,3-bis(phenylsulfanyl)prop-1-enylbenzene |
InChI |
InChI=1S/C21H18S2/c1-4-10-18(11-5-1)16-17-21(22-19-12-6-2-7-13-19)23-20-14-8-3-9-15-20/h1-17,21H |
InChI 键 |
BGWYDPLKWGLKRQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Oxo-3-[(tributylstannyl)oxy]propyl diethylcarbamodithioate](/img/structure/B14285612.png)
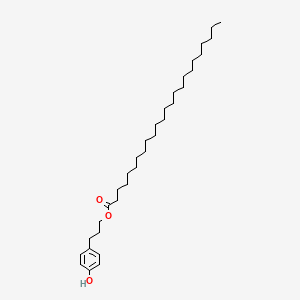
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14285623.png)
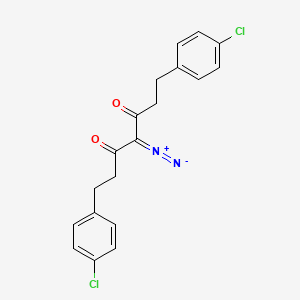
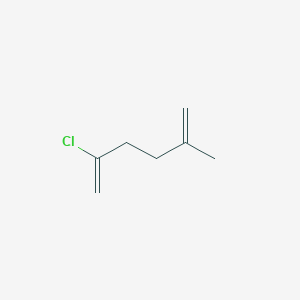
![Cyanamide, [3-(dimethoxymethyl)-2-thiazolidinylidene]-](/img/structure/B14285648.png)
![2-Methyl-2-[4-(4-nitrophenoxy)phenyl]-1,3-dioxolane](/img/structure/B14285656.png)
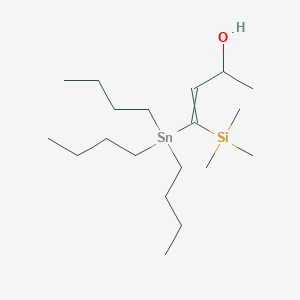
![3-[1-(Triphenylmethyl)-1H-imidazol-4-yl]prop-2-en-1-amine](/img/structure/B14285664.png)
![Pyridine, 4-[2-(triphenylstannyl)ethyl]-](/img/structure/B14285668.png)
